![molecular formula C18H17ClN4O2 B7548434 N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide is a chemical compound known for its significant biological activity. It is a potent and selective ligand for dopamine D4 receptors, making it a valuable compound in neuropharmacological research . This compound’s unique structure allows it to interact specifically with certain molecular targets, providing insights into its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol. This is followed by hydrazination, salt formation, and cyclization to yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Further reactions, including nucleophilic substitution and amide bond formation, lead to the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a model compound for studying structure-activity relationships and receptor-ligand interactions.
Industry: While industrial applications are less documented, its role in research can indirectly influence pharmaceutical development and chemical manufacturing processes.
作用机制
The mechanism of action of N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide involves its interaction with dopamine D4 receptors. The compound binds selectively to these receptors, modulating their activity and influencing downstream signaling pathways . This interaction can affect various physiological processes, including mood regulation, cognition, and motor control.
相似化合物的比较
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with a similar structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and has notable biological activity.
Uniqueness
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide is unique due to its specific triazole ring structure, which confers high selectivity and potency for dopamine D4 receptors . This distinguishes it from other compounds with similar functional groups but different core structures.
属性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-25-15-4-2-3-13(11-15)18(24)20-10-9-16-21-17(23-22-16)12-5-7-14(19)8-6-12/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFRBKAPZHBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
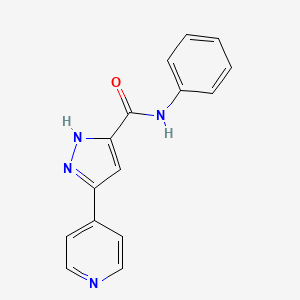
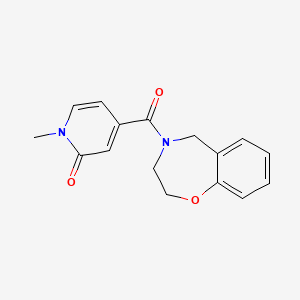
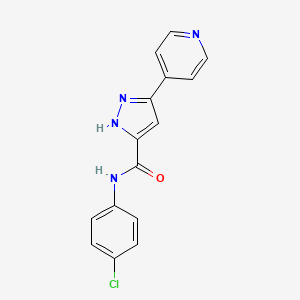
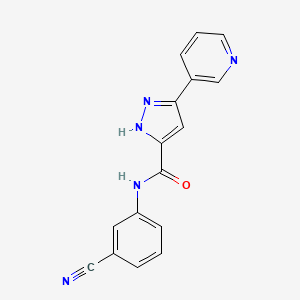
![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
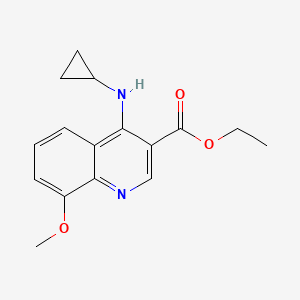
![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)
![2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)
![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)
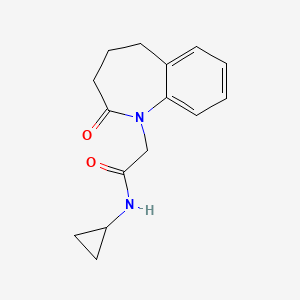
![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
